![molecular formula C24H46N4O6 B14512980 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea CAS No. 62600-17-3](/img/structure/B14512980.png)
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea is a complex organic compound characterized by its unique molecular structure. It contains a total of 80 atoms, including 46 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms . The compound is notable for its multiple bonds, including double and triple bonds, as well as its urea and ether derivatives .
Métodos De Preparación
The synthesis of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves several steps, typically starting with the preparation of the butoxymethyl carbamoyl groups. These groups are then introduced to the ethynyl and urea moieties through a series of chemical reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea can be compared with other similar compounds, such as:
- 3-[2-[Bis(methoxymethyl)carbamoylamino]ethynyl]-1,1-bis(methoxymethyl)urea
- 3-[2-[Bis(ethoxymethyl)carbamoylamino]ethynyl]-1,1-bis(ethoxymethyl)urea These compounds share similar structural features but differ in the nature of the substituent groups. The uniqueness of this compound lies in its specific butoxymethyl groups, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
62600-17-3 |
|---|---|
Fórmula molecular |
C24H46N4O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
3-[2-[bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea |
InChI |
InChI=1S/C24H46N4O6/c1-5-9-15-31-19-27(20-32-16-10-6-2)23(29)25-13-14-26-24(30)28(21-33-17-11-7-3)22-34-18-12-8-4/h5-12,15-22H2,1-4H3,(H,25,29)(H,26,30) |
Clave InChI |
IDWXBUKDWYTXRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN(COCCCC)C(=O)NC#CNC(=O)N(COCCCC)COCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
methanone](/img/structure/B14512909.png)
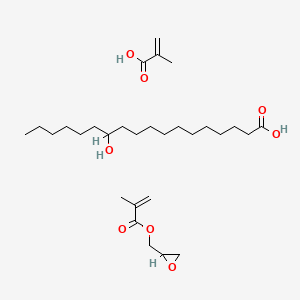
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

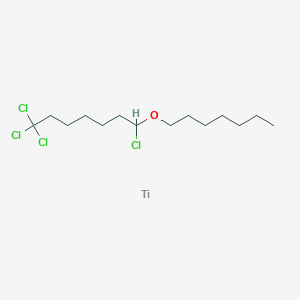
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

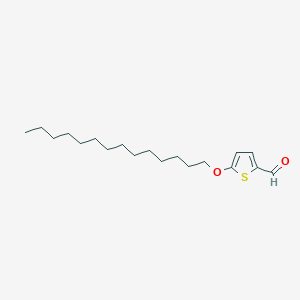
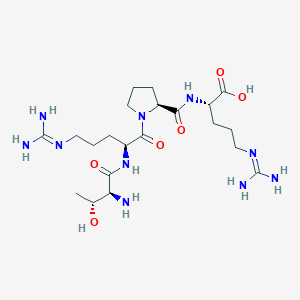
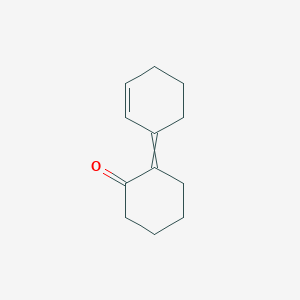
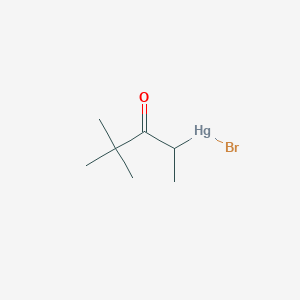
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
